molecular formula C12H7FN2 B8485021 6-(2-Fluorophenyl)nicotinonitrile

6-(2-Fluorophenyl)nicotinonitrile

Cat. No.: B8485021
M. Wt: 198.20 g/mol
InChI Key: XYAOOGDXDRRDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a fluorophenyl group attached to the sixth position of the nicotinonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)nicotinonitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired nicotinonitrile structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products:

    Oxidation: 6-(2-Fluorophenyl)nicotinic acid.

    Reduction: 6-(2-Fluorophenyl)nicotinamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-Fluorophenyl)nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit protein kinases or other enzymes critical for cancer cell proliferation . The fluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 6-(2-Chlorophenyl)nicotinonitrile
  • 6-(2-Bromophenyl)nicotinonitrile
  • 6-(2-Methylphenyl)nicotinonitrile

Comparison: 6-(2-Fluorophenyl)nicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated derivative often exhibits enhanced stability and bioactivity, making it a valuable compound in drug discovery and materials science .

Properties

Molecular Formula

C12H7FN2

Molecular Weight

198.20 g/mol

IUPAC Name

6-(2-fluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H7FN2/c13-11-4-2-1-3-10(11)12-6-5-9(7-14)8-15-12/h1-6,8H

InChI Key

XYAOOGDXDRRDPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-Chloro-nicotinonitrile (7.26 g, 52.4 mmol) and 2-fluorophenyl boronic acid (11 g, 78.6 mmol) and Na2CO3 (11 g, 103 mmol) in toluene (200 mL) and water (10 mL) is degassed and filled with nitrogen for three times, then Pd(PPh3)4 (0.73 g) is added under nitrogen. The reaction mixture is heated at 90° C. After 12 hrs, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, washed with water, dried, concentrated. Column chromatography on silica gel (Hexane/ethyl acetate as eluent) gave 9.8 g of 6-(2-Fluoro-phenyl)-nicotinonitrile.
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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